4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride
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Overview
Description
4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride typically involves the reaction of 4-methylaniline with 1-(3-pyrrolidinyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and crystallization to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1-pyrrolidin-3-yl)aniline: A similar compound without the dihydrochloride salt form.
N-(1-pyrrolidin-3-ylethyl)aniline: Lacks the methyl group on the aniline ring.
4-Methyl-N-(1-pyrrolidin-3-yl)benzylamine: Contains a benzyl group instead of an ethyl group.
Uniqueness
4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidinyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
4-methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-10-3-5-13(6-4-10)15-11(2)12-7-8-14-9-12;;/h3-6,11-12,14-15H,7-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKJACPDNBOOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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